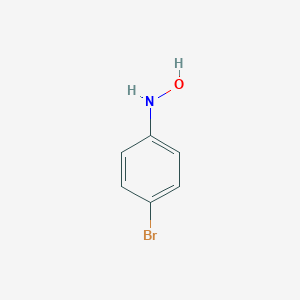

4-Bromophenylhydroxylamine

Description

BenchChem offers high-quality 4-Bromophenylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGRMJZVLLBFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146647 | |

| Record name | 4-Bromophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-46-9 | |

| Record name | 4-Bromophenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Applications of O-(4-Bromophenyl)hydroxylamine Hydrochloride in Modern Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the strategic selection of bifunctional building blocks is paramount. While the nomenclature "4-Bromophenylhydroxylamine" is often used colloquially, precision is required: CAS 1007570-12-8 specifically designates O-(4-bromophenyl)hydroxylamine hydrochloride . Unlike its N-substituted counterpart, this O-arylhydroxylamine salt is a highly specialized reagent. It serves as a linchpin for "umpolung" (polarity-reversed) amination, a direct precursor for complex benzofuran scaffolds, and a critical intermediate in the synthesis of radiotracers targeting the kynurenine pathway in oncology.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality behind its reactivity, establish self-validating experimental protocols, and explore its strategic utility in late-stage functionalization.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 1007570-12-8 stems from three structural features:

-

The Weak N–O Bond: Primed for homolytic or heterolytic cleavage, enabling [3,3]-sigmatropic rearrangements or radical generation.

-

The Hydrochloride Salt: Prevents auto-oxidation and premature condensation, ensuring bench stability and precise stoichiometric control.

-

The Para-Bromo Substituent: Acts as an orthogonal synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution ( SNAr )[1].

Table 1: Core Physicochemical Properties

| Property | Specification | Strategic Implication |

| CAS Number | 1007570-12-8 | Ensures procurement of the O-substituted isomer, not the N-substituted variant. |

| Molecular Formula | C6H7BrClNO | The HCl salt form is critical for proton-coupled electron transfer reactions. |

| Molecular Weight | 224.48 g/mol | Allows for precise molar equivalent calculations in micro-scale radiochemistry. |

| Physical State | Solid (Powder) | Facilitates easy handling and long-term storage without degradation. |

Mechanistic Paradigm: Umpolung Amination & The Aminium Radical Cation

Traditionally, amines act as nucleophiles. However, O-(4-bromophenyl)hydroxylamine hydrochloride subverts this paradigm. By utilizing the O-aryl group as a superior leaving group, the nitrogen center becomes highly electrophilic upon activation.

In photoredox catalysis, this compound is used to generate Aminium Radical Cations (ARCs) . The causality of the reaction relies heavily on the pre-protonation of the substrate. Single-electron reduction (SET) of the protonated O-arylhydroxylamine by a photocatalyst triggers mesolytic N–O bond cleavage. This generates an electrophilic ARC that can rapidly engage in bimolecular C–N bond formation with unactivated arenes[2].

Photocatalytic generation of aminium radical cations for electrophilic C-N bond formation.

Synthetic Workflows & Self-Validating Protocols

Protocol A: Direct One-Pot Synthesis of Benzofurans

Benzofurans are privileged pharmacophores. Traditional syntheses require the pre-formation of oxime ethers followed by harsh Lewis acid treatment. Tomkinson et al. demonstrated that O-arylhydroxylamine hydrochlorides react directly with ketones in the presence of methanesulfonic acid ( MeSO3H ) to yield benzofurans in a single step[3].

Mechanistic Causality: MeSO3H serves a dual purpose. First, it catalyzes the condensation of the ketone with the hydroxylamine to form the oxime ether in situ. Second, the acidic environment protonates the intermediate, driving the[3,3]-sigmatropic rearrangement and subsequent cyclization[3].

Mechanistic cascade of one-pot benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Step-by-Step Methodology:

-

Initialization: In an oven-dried flask under inert atmosphere ( N2 ), dissolve O-(4-bromophenyl)hydroxylamine hydrochloride (1.0 mmol) in anhydrous THF (2.0 mL).

-

Thermal Activation: Warm the solution to 60 °C. The use of THF at this temperature ensures optimal solubility and reaction kinetics without causing solvent degradation.

-

Catalyst & Substrate Addition: After 5 minutes of equilibration, add methanesulfonic acid (2.0 mmol, 2.0 equiv) followed immediately by the target ketone (1.0 mmol). Self-Validation Check: The reaction mixture should exhibit a slight color change, indicating the initiation of oxime ether formation.

-

Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a highly UV-active spot (the benzofuran) typically occurs within 2 to 24 hours depending on ketone steric bulk.

-

Isolation: Upon completion, remove the solvent under reduced pressure. Purify directly via flash column chromatography (e.g., Petroleum Ether/EtOAc, 20:1) to yield the 5-bromo-benzofuran derivative[3].

Table 2: Quantitative Yields for Benzofuran Synthesis[4]

| Ketone Substrate | Reaction Time | Isolated Yield (%) | Product Scaffold |

| Cyclohexanone | 2 h | 70% | Tetrahydrodibenzofuran |

| 4-tert-Butylcyclohexanone | 4 h | 65% | Substituted Tetrahydrodibenzofuran |

| Acyclic Aliphatic Ketones | 12-24 h | 51-95% | 2,3-Disubstituted Benzofurans |

Protocol B: Synthesis of IDO1/TDO Inhibitors for PET Imaging

In oncology, the kynurenine pathway (KP) is a primary mechanism by which tumors evade the immune system, driven by the enzymes IDO1 and TDO. Diaryl hydroxylamines are potent dual inhibitors of these enzymes. O-(4-bromophenyl)hydroxylamine is a critical precursor for generating 18F -PET radiotracers to image this pathway in vivo[4].

Mechanistic Causality: The para-bromo group on the aryl ring is not merely a structural feature; it is a designed leaving group for late-stage radiolabeling. It allows for nucleophilic aromatic substitution ( SNAr ) with [18F]KF /Kryptofix, effectively swapping the bromine atom for a positron-emitting fluorine isotope just hours before clinical administration[4].

Step-by-Step Methodology (Precursor Synthesis & Radiolabeling):

-

Precursor Assembly: Utilize O-(4-bromophenyl)hydroxylamine to synthesize the diaryl hydroxylamine pharmacophore via standard amide coupling or reductive amination with the appropriate aldehyde/acid.

-

Radiolabeling Setup: Transfer the bromo-precursor (1-2 mg) into a specialized radiochemistry reaction vial.

-

Isotope Introduction: Add [18F]KF /Kryptofix 2.2.2 complex dissolved in anhydrous DMSO. Self-Validation Check: Kryptofix is essential here; it sequesters the potassium ion, leaving the 18F− as a "naked," highly reactive nucleophile.

-

Thermal Substitution: Heat the mixture to 140 °C for 10-15 minutes. The high temperature provides the activation energy required to displace the bromo group via the Meisenheimer complex intermediate.

-

Purification: Quench the reaction and purify the 18F -tracer via semi-preparative HPLC to achieve >95% radiochemical purity before biological assay[4].

Strategic Advantages in Drug Development

For drug development professionals, incorporating CAS 1007570-12-8 into a synthetic pipeline offers distinct strategic advantages:

-

Late-Stage Diversification: The intact bromo-aryl moiety survives the initial N–O bond cleavage and rearrangement steps. This allows chemists to build the core heterocycle first, and subsequently use Suzuki, Sonogashira, or Buchwald-Hartwig couplings to generate massive libraries of derivatives from a single intermediate[1].

-

Chemoselectivity: In complex biological environments or highly functionalized molecules, O-arylhydroxylamines exhibit remarkable chemoselectivity, reacting preferentially with specific electrophiles (like α -keto acids) even in the presence of unprotected amino acids, thiols, and phenols[5].

References

-

Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Source: National Institutes of Health (PMC) URL:[Link]

-

Targeting the kynurenine pathway for tumour detection and characterization by PET and SPECT Source: National Hellenic Research Foundation (EKT) URL:[Link]

-

Formal Dearomative Hydroamination of 2-Arylphenols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Resolving a Case of Chemical Synonymy: A Technical Guide to 4-Bromophenylhydroxylamine

Abstract

In the precise world of chemical research and development, clarity in nomenclature is paramount. This guide addresses a common point of confusion: the perceived difference between N-hydroxy-4-bromoaniline and 4-bromophenylhydroxylamine . We establish definitively that these are not two different compounds but are, in fact, synonymous names for the same chemical entity, identified by the Chemical Abstracts Service (CAS) number 10468-46-9 [1]. This document will elucidate the basis of this synonymy through an analysis of chemical naming conventions. It will then serve as a comprehensive technical resource on the compound itself, detailing its physicochemical properties, a validated synthesis protocol, characteristic reactivity, and its significant applications, particularly in the fields of medicinal chemistry and toxicology. Our objective is to provide researchers, scientists, and drug development professionals with a foundational and authoritative reference, dispelling nomenclature ambiguity and offering practical, field-proven insights into this important chemical intermediate.

Part 1: Unifying the Identity: Nomenclature and Structure

The primary source of confusion arises from two valid, yet different, systems of chemical nomenclature recognized by the International Union of Pure and Applied Chemistry (IUPAC). Both "N-hydroxy-4-bromoaniline" and "4-bromophenylhydroxylamine" accurately describe the same molecular structure.

-

System 1: Substitutive Nomenclature (N-hydroxy-4-bromoaniline) In this approach, the molecule is treated as a derivative of a well-known parent compound, in this case, aniline (C₆H₅NH₂)[2][3]. The substituents on the parent molecule are then named and their locations specified.

-

System 2: Functional Class Nomenclature (4-bromophenylhydroxylamine) This system names the compound based on the primary functional group, which is phenylhydroxylamine (a hydroxylamine group attached to a benzene ring).

-

Phenylhydroxylamine : The core functional class.

-

4-bromo : Indicates the bromine substituent on the phenyl ring at the para-position.

-

The definitive identifier, transcending any naming convention, is the CAS number: 10468-46-9 . For the remainder of this guide, we will use the name 4-bromophenylhydroxylamine for consistency.

Molecular Structure Diagram

The following diagram illustrates the molecular structure and the origins of its synonymous names.

Caption: Workflow for the synthesis of 4-bromophenylhydroxylamine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromo-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol/water.

-

Reagent Addition: In a separate beaker, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Add this solution to the reaction flask.

-

Cooling: Place the flask in an ice-water bath and cool the vigorously stirred mixture to 0-5 °C.

-

Reduction: Slowly add zinc dust (approx. 2.0-3.0 eq) in small portions, ensuring the temperature does not rise above 10 °C. The addition is exothermic and requires careful control.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroarene spot has been completely consumed.

-

Filtration: Once complete, filter the reaction mixture through a pad of Celite® to remove the excess zinc powder and inorganic salts. Wash the filter cake with ethanol.

-

Workup: Combine the filtrates and evaporate the solvent under reduced pressure. Resuspend the resulting solid in water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-bromophenylhydroxylamine.

Key Reactivity Insights

Arylhydroxylamines are versatile but often unstable intermediates. Their chemistry is dominated by their nucleophilicity and susceptibility to oxidation and rearrangement.

-

Oxidation: 4-Bromophenylhydroxylamine can be easily oxidized to the corresponding nitroso compound (1-bromo-4-nitrosobenzene) and further to the nitro compound. This sensitivity necessitates careful handling and storage, often under an inert atmosphere.

-

Bamberger Rearrangement: In the presence of strong aqueous acid, arylhydroxylamines undergo the Bamberger rearrangement to form aminophenols. For 4-bromophenylhydroxylamine, this reaction would yield 4-bromo-2-aminophenol, as the para-position is blocked.

-

Sigmatropic Rearrangements: These compounds can participate in reactions like-[1][2]sigmatropic rearrangements, which are valuable for synthesizing substituted anilines.[6]

-

Formation of Nitrenium Ions: Arylhydroxylamines are precursors to highly reactive nitrenium ions, which are implicated in the covalent binding of aniline metabolites to biological macromolecules like DNA.[7] This reactivity is central to their toxicological profile.

Part 4: Applications and Toxicological Significance

The utility of 4-bromophenylhydroxylamine spans synthetic chemistry and toxicology, primarily driven by its status as a reactive intermediate.

Applications in Synthesis

-

Precursor to Pharmaceuticals and Agrochemicals: As a substituted aniline derivative, it serves as a building block for more complex molecules. The bromo- and hydroxylamino- groups provide two distinct points for further functionalization.[8][9]

-

Organic Synthesis: It is used in the synthesis of heterocyclic compounds and as a precursor in rearrangement reactions to generate ortho-functionalized anilines, which are valuable synthetic intermediates.[6]

Toxicological and Metabolic Relevance

The primary significance of 4-bromophenylhydroxylamine in the life sciences is its role as a metabolite of 4-bromoaniline.

-

Metabolic Activation: Aromatic amines like 4-bromoaniline are often metabolized in the liver via N-oxidation to form N-arylhydroxylamines. This is a critical "activation" step.

-

Carcinogenicity and Genotoxicity: The resulting arylhydroxylamine can be further converted into electrophilic nitrenium ions. These reactive species can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The study of arylhydroxylamines is therefore crucial for understanding the toxicity mechanisms of many aromatic amines used in industrial processes.[7]

-

Drug Development: In drug development, if a candidate molecule contains an aniline moiety, its metabolic profile must be carefully studied. The formation of an N-hydroxy metabolite is a potential red flag for toxicity, prompting further investigation or redesign of the molecule to block the metabolic pathway. The study of related compounds has shown that such metabolites can have significant toxic effects.[10][11][12]

Conclusion

The terms N-hydroxy-4-bromoaniline and 4-bromophenylhydroxylamine are interchangeable synonyms for the chemical compound with CAS number 10468-46-9. This guide has clarified the IUPAC nomenclature that gives rise to both names and provided a comprehensive overview of the compound's properties, a reliable synthesis protocol, and its key reactivity. Its primary importance lies in its dual role as a versatile synthetic intermediate and as a critical, often toxic, metabolite of 4-bromoaniline. For researchers in organic synthesis and toxicology, a thorough understanding of this compound's chemistry and biological implications is essential for both innovation and safety.

References

-

Angene Chemical. N-[(4-bromophenyl)methylidene]hydroxylamine(CAS# 34158-73-1). Retrieved from angenechemical.com. [Link]

-

Chemsrc. N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9. Retrieved from Chemsrc. [Link]

-

Vaia. IUPAC nomenclature retains the common name aniline for. Retrieved from Vaia. [Link]

-

PubChem - NIH. O-(4-bromophenyl)hydroxylamine | C6H6BrNO | CID 11332921. Retrieved from PubChem. [Link]

-

Thieme E-Books & E-Journals. -[1][2]Sigmatropic Rearrangement of Arylhydroxylamines: Rapid Access to ortho-Sulfonylated Anilines. Retrieved from Thieme. [Link]

-

Journal of the American Chemical Society. Reactivity and selectivity of nitrenium ions derived from ester derivatives of carcinogenic N-(4-biphenylyl)hydroxylamine and the corresponding hydroxamic acid. Retrieved from ACS Publications. [Link]

-

ResearchGate. Selective Photoinduced Reduction of Nitroarenes to N -Arylhydroxylamines | Request PDF. Retrieved from ResearchGate. [Link]

-

RSC Publishing. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Retrieved from Green Chemistry. [Link]

-

Oxford Academic. Synthesis of N-Arylhydroxylamines by Tellurium-Catalyzed Reduction of Aromatic Nitro Compounds | Chemistry Letters. Retrieved from Oxford Academic. [Link]

-

OpenStax Adaptation. 12.1 Naming Amines – Fundamentals of Organic Chemistry. Retrieved from OpenStax. [Link]

-

Wikipedia. 4-Bromoaniline. Retrieved from Wikipedia. [Link]

-

Wikipedia. Aniline. Retrieved from Wikipedia. [Link]

-

Quora. Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Retrieved from Quora. [Link]

-

PubMed. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Retrieved from PubMed. [Link]

-

ResearchGate. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses | Request PDF. Retrieved from ResearchGate. [Link]

-

PubMed. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. Retrieved from PubMed. [Link]

Sources

- 1. N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 | Chemsrc [chemsrc.com]

- 2. vaia.com [vaia.com]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 5. 12.1 Naming Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Bromoaniline (106-40-1) at Nordmann - nordmann.global [nordmann.global]

- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 10. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromophenylhydroxylamine IUPAC name and synonyms

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks that offer orthogonal reactivity are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). N-(4-bromophenyl)hydroxylamine is a highly versatile intermediate characterized by a nucleophilic/redox-active N-hydroxy group and an electrophilic aryl bromide handle. This whitepaper provides an in-depth mechanistic guide to its synthesis, physicochemical properties, and advanced applications in overcoming antimicrobial resistance and designing targeted therapeutics.

Nomenclature & Chemical Identity

Accurate identification and tracking of intermediates are foundational to Good Manufacturing Practices (GMP) and reproducible research. The table below consolidates the standardized nomenclature and physicochemical parameters of the compound[1].

| Property | Value |

| IUPAC Name | N-(4-bromophenyl)hydroxylamine |

| Common Synonyms | 4-bromo-N-hydroxyaniline; N-p-bromophenylhydroxylamine; p-bromophenylhydroxylamine |

| CAS Registry Number | 10468-46-9 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Structural Class | Arylhydroxylamine / Halogenated Aniline Derivative |

Mechanistic Synthesis: Chemoselective Nitro Reduction

Synthesizing arylhydroxylamines requires precise control over the redox potential of the reaction system. The standard precursor is 1-bromo-4-nitrobenzene. The primary challenge is chemoselectivity : the reduction must be arrested at the hydroxylamine stage (transfer of 4 electrons) without proceeding to the fully reduced 4-bromoaniline (transfer of 6 electrons)[2].

Causality in Reagent Selection

To achieve this, Zinc dust in an aqueous ammonium chloride (NH₄Cl) buffer is the industry standard.

-

Why NH₄Cl? The mild acidity of NH₄Cl (pH ~6) acts as a critical buffer. If a strong acid (e.g., HCl) is used, the N-O bond is rapidly cleaved, resulting in over-reduction to the aniline[2]. Conversely, if the environment is too basic, the transient nitroso intermediate will undergo a bimolecular condensation with the formed hydroxylamine, yielding unwanted azoxybenzene derivatives. The NH₄Cl buffer strictly dictates the thermodynamic stopping point of the reaction.

Caption: Mechanistic pathway of chemoselective nitroarene reduction to hydroxylamine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, allowing the bench scientist to confirm success through real-time physical and chemical feedback.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 1-bromo-4-nitrobenzene in 20 mL of ethanol. Add a solution of 12.0 mmol of NH₄Cl dissolved in 10 mL of deionized water.

-

Thermal Control: Cool the biphasic mixture to 0–5 °C in an ice bath. Causality: Low temperatures suppress the bimolecular condensation of the nitroso intermediate.

-

Reduction: Add 25.0 mmol of finely powdered Zinc dust portion-wise over 30 minutes. Maintain vigorous stirring.

-

Filtration: Once the exotherm subsides, filter the mixture through a Celite pad to remove the insoluble ZnO/Zn(OH)₂ salts. Wash the cake with cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude solid.

In-Process Quality Control (IPQC) & Self-Validation:

-

Visual Causality Check: The reaction mixture will transition from pale yellow to a transient green/blue hue (confirming the formation of the nitroso intermediate) before settling into a greyish-white suspension. If the solution turns deep orange/red, the pH has drifted too high, indicating azoxy coupling.

-

Chemical Self-Validation (Tollens' Test): To definitively rule out over-reduction to 4-bromoaniline, withdraw a 0.5 mL aliquot of the organic extract and add it to freshly prepared Tollens' reagent (ammoniacal silver nitrate). An immediate formation of a silver mirror confirms the presence of the N-hydroxy group. Anilines do not reduce Tollens' reagent, making this an instant, binary validation step.

Applications in Advanced Drug Development

N-(4-bromophenyl)hydroxylamine is highly valued in medicinal chemistry due to its orthogonal reactivity profile.

Spirocyclopropanated β-Lactam Antibiotics

As bacterial resistance to traditional β -lactam antibiotics accelerates, structural innovation is required. Introducing spiro-fused cyclopropanes into the β -lactam ring increases the ring strain energy. This heightened strain thermodynamically favors the N1-C2 amide bond fragmentation required to irreversibly acylate and inhibit Penicillin Binding Proteins (PBPs)[3]. N-(4-bromophenyl)hydroxylamine serves as a critical nitrogen source in a three-component, microwave-assisted cascade reaction (alongside formaldehyde and cyclopropyl-modified β -alanines) to synthesize these advanced monocyclic azaspiro-hexanones[3].

Orthogonal Cross-Coupling for PROTACs and Biosensors

The para-bromo substituent provides a chemically orthogonal handle to the hydroxylamine functionality. Once the N-hydroxy group is integrated into a heterocycle or protected, the aryl bromide is primed for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings[4]. This allows researchers to rapidly extend the molecular scaffold to synthesize molecular wires, electrochemical immunosensors, or the rigid linker regions of Proteolysis Targeting Chimeras (PROTACs)[4].

Caption: Orthogonal synthetic utility of N-(4-Bromophenyl)hydroxylamine in drug discovery.

Handling, Stability, and Storage

Arylhydroxylamines are inherently susceptible to auto-oxidation back to the nitroso state when exposed to atmospheric oxygen and light.

-

Storage Causality: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2–8 °C) protected from light.

-

Degradation Indicator: A shift in the bulk powder color from white/pale-yellow to a distinct green or brown indicates oxidative degradation. Material exhibiting this color shift must be recrystallized (typically from hexanes/ethyl acetate) prior to use in sensitive coupling reactions.

References

-

N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 | Chemsrc. Chemsrc.com. Available at:[Link]

-

Synthesis of New Spirocyclopropanated β-Lactams and Their Application as Building Blocks for β-Amino Acid Peptides. Georg-August-Universität Göttingen. Available at:[Link]

-

Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. National Institutes of Health (PMC). Available at:[Link]

-

Direct Immunosensor Design Based on the Electrochemical Reduction of 4-((4-Nitrophenyl) ethynyl) benzenethiol Monolayers. Digital Commons @ Longwood University. Available at:[Link]

Sources

- 1. N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 | Chemsrc [chemsrc.com]

- 2. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 4. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

An In-depth Technical Guide to the Solubility of 4-Bromophenylhydroxylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromophenylhydroxylamine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various scientific applications. We will explore the molecular characteristics influencing solubility, present qualitative and estimated solubility data, and provide detailed protocols for empirical determination.

Section 1: Understanding the Molecular Profile of 4-Bromophenylhydroxylamine

4-Bromophenylhydroxylamine is a substituted arylhydroxylamine with a molecular structure that dictates its interactions with various solvents. A foundational understanding of its chemical properties is paramount to predicting and manipulating its solubility.

The molecule consists of a phenyl ring substituted with a bromine atom and a hydroxylamine functional group (-NHOH). The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. The hydroxylamine group is polar and capable of both donating and accepting hydrogen bonds. This duality in its structure—a somewhat nonpolar aromatic ring and a polar functional group—results in a nuanced solubility profile. The principle of "like dissolves like" is a crucial starting point; polar solvents are generally expected to be more effective at dissolving 4-Bromophenylhydroxylamine than nonpolar solvents.[1]

Section 2: Qualitative and Estimated Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxylamine moiety of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors. Their high polarity effectively solvates the polar functional group. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are less polar than alcohols and aprotic polar solvents, offering weaker interactions with the hydroxylamine group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are of intermediate polarity. Solubility will be influenced by a balance of dipole-dipole interactions and the nonpolar character of the bromophenyl group. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents results in poor interaction with the polar hydroxylamine group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The significant difference in polarity between the solute and solvent leads to minimal interaction and therefore very low solubility. |

Note: This table provides estimations. It is imperative for researchers to experimentally verify solubility for their specific applications and desired concentrations.[1]

Section 3: Experimental Determination of Solubility

Given the limited availability of precise quantitative data, empirical determination of solubility is a critical step for any research or development activity involving 4-Bromophenylhydroxylamine. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of the compound.

The Shake-Flask Method: A Gold Standard

The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for determining the equilibrium solubility of a compound.[2] This method involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation of the Sample:

-

Add an excess amount of solid 4-Bromophenylhydroxylamine to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled environment, such as an orbital shaker or a constant temperature bath.

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

-

After the agitation period, allow the vial to remain undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the sedimented solid.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 4-Bromophenylhydroxylamine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Considerations for Accuracy and Reproducibility

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Purity of Compound and Solvent: The presence of impurities can significantly affect solubility measurements. Use high-purity 4-Bromophenylhydroxylamine and analytical grade solvents.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to perform a time-course study to determine the optimal equilibration period.

-

pH of the Medium: For ionizable compounds like 4-Bromophenylhydroxylamine, the pH of the solvent (if aqueous or containing acidic/basic impurities) can influence solubility.[2] While this guide focuses on organic solvents, this factor is crucial for aqueous solubility determination.

Section 4: Stability Considerations During Solubility Assessment

It is important to consider the stability of 4-Bromophenylhydroxylamine during the solubility experiment, as degradation can lead to inaccurate results.[3] Arylhydroxylamines can be susceptible to oxidation.

Potential Degradation Pathways

Forced degradation studies are often employed to understand the stability of a molecule under various stress conditions.[3][4][5] For 4-Bromophenylhydroxylamine, potential degradation pathways could include:

-

Oxidation: The hydroxylamine moiety can be oxidized to the corresponding nitroso or nitro compound.

-

Thermal Degradation: Elevated temperatures used to expedite equilibration could potentially lead to degradation.[4]

Mitigating Degradation During Experiments

-

Inert Atmosphere: For solvents prone to peroxide formation or when studying oxidative stability, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is advisable.

-

Light Protection: To prevent photodegradation, experiments should be conducted in amber vials or in the dark.

-

Stability-Indicating Analytical Method: The analytical method used for quantification should be "stability-indicating," meaning it can accurately measure the concentration of the intact compound in the presence of its degradation products.[5][6] This typically involves chromatographic separation of the parent compound from any degradants.

Section 5: Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromophenylhydroxylamine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable and accurate solubility data. Such data is fundamental for the successful design of chemical reactions, purification processes, and formulation development in various scientific and industrial settings. The principles and methodologies outlined herein provide a solid foundation for the effective handling and application of this important chemical entity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11332921, O-(4-bromophenyl)hydroxylamine. [Link]

-

A.A. GERTSEVA, et al. Experimental and Computational Methods Pertaining to Drug Solubility. J. Chem. Inf. Model., 2017, 57 (8), pp 1783–1790. [Link]

-

Baek, K., et al. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. J Pharm Sci Emerg Drugs, 2018, 6:1. [Link]

-

Singh, S., et al. Forced Degradation – A Review. Biomed J Sci & Tech Res, 2022, 47(3). [Link]

-

Faizi, M., et al. Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology, 2005. [Link]

-

Tomić, Z., et al. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 2024, 29(22), 5035. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromophenylhydroxylamine: A Comprehensive Guide to pKa, Acidity Constants, and Ionization Dynamics

Executive Summary

4-Bromophenylhydroxylamine (4-Br-PHA) is a highly reactive intermediate central to organic synthesis (notably the Bamberger rearrangement) and a critical toxicological metabolite of 4-bromoaniline. Understanding its acidity constants (pKa) is essential for predicting its partitioning behavior, solubility, and reactivity in both biological and synthetic systems. This whitepaper provides an in-depth analysis of the thermodynamic properties of 4-Br-PHA, details field-proven experimental protocols for pKa determination, and explores the implications of its ionization states in drug development.

Thermodynamic Properties: The Amphoteric Nature of Arylhydroxylamines

Arylhydroxylamines are amphoteric molecules, meaning they can act as both proton donors and proton acceptors depending on the pH of their environment. This dual capability results in two distinct pKa values that govern their ionization states:

-

pKa1 (Conjugate Acid): At highly acidic pH, the nitrogen atom accepts a proton, forming an arylammonium-like cation ( ArNH2+OH ). The pKa1 represents the deprotonation of this conjugate acid.

-

pKa2 (Weak Acid): At basic pH, the neutral hydroxylamine acts as a weak acid, losing a proton from the nitrogen or oxygen atom to form an anionic species ( ArNHO− ).

For context, simple aliphatic hydroxylamine ( NH2OH ) exhibits a pKa of approximately 6.0 for its conjugate acid[1]. However, when the hydroxylamine group is conjugated with an aromatic ring, the electron-withdrawing nature of the phenyl group drastically increases the acidity of the protonated form. The unsubstituted parent compound, N-phenylhydroxylamine, has an experimentally established pKa1 of 1.9[2] and a pKa2 of approximately 9.00[3].

Hammett Extrapolation for 4-Bromophenylhydroxylamine

The introduction of a bromine atom at the para position significantly alters the electron density of the aromatic system. Bromine exerts a strong electron-withdrawing inductive effect (-I) that outweighs its weak electron-donating resonance effect (+R), yielding a Hammett substituent constant ( σp ) of +0.23.

Using the Hammett equation ( pKa=pKa,0−ρσ ), we can predict the behavior of 4-Br-PHA. The electron-withdrawing bromine atom destabilizes the positive charge on the protonated nitrogen, making the conjugate acid more acidic (lower pKa1). Conversely, it stabilizes the negative charge of the conjugate base, making the neutral form more acidic (lower pKa2).

-

Estimated pKa1: ~1.3

-

Estimated pKa2: ~8.5

Mechanisms of Ionization

The equilibrium between the cationic, neutral, and anionic states of 4-Br-PHA is strictly pH-dependent. The diagram below maps these transitions.

State diagram illustrating the pH-dependent ionization of 4-bromophenylhydroxylamine.

Experimental Protocols for pKa Determination

Because arylhydroxylamines are highly susceptible to auto-oxidation and acid-catalyzed rearrangements, standard slow-titration methods often yield erroneous results. The protonated form of phenylhydroxylamine undergoes a rapid Bamberger rearrangement to 4-aminophenol derivatives in strong acids[2]. Therefore, experimental determination requires rapid, highly controlled spectrophotometric techniques.

Protocol 1: UV-Vis Spectrophotometric Titration

This method leverages the distinct molar absorptivities ( ϵ ) of the protonated, neutral, and deprotonated species across a UV spectrum.

Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Step-by-Step Methodology & Causality:

-

Sample Preparation: Dissolve highly purified 4-Br-PHA in an argon-sparged, deoxygenated co-solvent (e.g., methanol). Causality: Phenylhydroxylamines rapidly oxidize to nitrosobenzenes in the presence of dissolved oxygen; deoxygenation is non-negotiable for baseline stability.

-

Buffer Equilibration: Prepare a series of aqueous buffers ranging from pH 0.5 to 11.0. Maintain a constant ionic strength ( I=0.1 M with KCl) to ensure activity coefficients remain stable across the titration.

-

Rapid UV-Vis Scanning: Inject the stock solution into the buffer to achieve a final concentration of ∼10−4 M. Scan the UV-Vis spectra (200-400 nm) immediately. Causality: Rapid scanning outpaces the kinetics of the acid-catalyzed Bamberger rearrangement, ensuring the absorbance reflects the intact hydroxylamine[2].

-

Isosbestic Point Validation: Overlay the spectra to identify isosbestic points. Self-Validating System: Sharp isosbestic points prove that only a simple two-state acid-base equilibrium is occurring. If the points blur or drift, degradation has occurred, and the data must be discarded[4].

-

Non-Linear Regression: Plot the absorbance at the wavelength of maximum difference ( λmax ) against pH. Fit the curve using the Henderson-Hasselbalch equation to extract the exact pKa values.

Protocol 2: Potentiometric Titration (For pKa2 Only)

Because pKa1 is too low for accurate glass-electrode potentiometry, this method is reserved for determining the weak acid constant (pKa2).

-

Setup: Utilize a water-jacketed titration vessel maintained at 25.0 ± 0.1 °C, continuously purged with inert argon gas to exclude atmospheric CO2 , which would otherwise form carbonic acid and skew the basic titration curve.

-

Titration: Dissolve the analyte in 0.1 M KCl. Titrate with standardized 0.1 M NaOH using an automated micro-burette.

-

Analysis: Apply Gran plot transformations to the titration curve to linearize the data and precisely calculate pKa2.

Quantitative Data Summary

The table below summarizes the acidity constants and Hammett parameters, demonstrating the inductive pull of substituents on hydroxylamine ionization.

| Compound | pKa1 (Conjugate Acid) | pKa2 (Weak Acid) | Hammett σp | Reference |

| Hydroxylamine ( NH2OH ) | 6.0 | ~13.7 | N/A | [1] |

| N-Phenylhydroxylamine | 1.9 | 9.00 | 0.00 | [3],[2] |

| 4-Bromophenylhydroxylamine | ~1.3 (Extrapolated) | ~8.5 (Extrapolated) | +0.23 | This Guide |

Implications for Drug Development and Synthesis

Pharmacokinetics and Toxicology: In biological systems, the pKa dictates the lipophilicity (LogD) of a molecule at physiological pH (7.4). Because physiological pH falls squarely between the pKa1 (~1.3) and pKa2 (~8.5) of 4-Br-PHA, the molecule exists almost entirely in its neutral, un-ionized state in the bloodstream. This massive fraction of neutral species guarantees rapid, passive diffusion across lipid bilayers, including the blood-brain barrier and red blood cell membranes. This rapid partitioning is the primary pharmacokinetic driver behind the rapid onset of methemoglobinemia associated with arylhydroxylamine exposure.

Synthetic Chemistry: For process chemists synthesizing halogenated 4-aminophenols, understanding these constants dictates the reaction pH window. To isolate 4-Br-PHA as a stable intermediate, the reaction medium must be buffered between pH 4.0 and 6.0. Dropping the pH below 2.0 protonates the amine, triggering the Bamberger rearrangement[2], while raising the pH above 9.0 deprotonates the molecule, accelerating unwanted base-catalyzed bimolecular condensations into azoxybenzenes.

References

-

[1] Oreate AI Blog. Understanding Hydroxylamine: Properties, Uses, and pKa Significance. Available at:

-

[3] ChemicalBook. N-Phenylhydroxylamine | 100-65-2. Available at:

-

[2] SciSpace. New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O. Available at:

-

[4] ResearchGate. Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. Available at:

Sources

Toxicity and safety data sheet (SDS) for 4-Bromophenylhydroxylamine

Technical Guide: Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 4-Bromophenylhydroxylamine

Executive Summary

4-Bromophenylhydroxylamine (4-BPHA) is a highly reactive, transient N-hydroxylated metabolite of 4-bromoaniline. In drug development and industrial toxicology, phenylhydroxylamines are notoriously recognized as the primary mediators of arylamine-induced hematotoxicity and splenic damage[1][2]. Because 4-BPHA is highly unstable and deeply toxic, handling it requires stringent safety protocols and a deep mechanistic understanding of its biochemical interactions.

This whitepaper synthesizes the chemical properties, mechanistic toxicology, Safety Data Sheet (SDS) framework, and self-validating experimental protocols required for researching 4-BPHA safely and effectively.

Chemical Identity & Quantitative Properties

To establish a baseline for toxicological evaluation, the core physicochemical properties of 4-BPHA are summarized below. As an N-hydroxyarylamine, its electronegative bromine substituent significantly influences its redox potential and half-life compared to unsubstituted phenylhydroxylamine[2].

| Property | Value / Description |

| Chemical Name | 4-Bromophenylhydroxylamine (or N-(4-bromophenyl)hydroxylamine) |

| CAS Registry Number | 10468-46-9[3][4] |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Physical State | Solid (typically tan to brown due to rapid auto-oxidation) |

| Solubility | Soluble in organic solvents (DMSO, ethanol); sparingly soluble in water |

| Primary Hazard | Methemoglobinemia, Hemolysis, Splenic Toxicity |

Mechanistic Toxicology: The Causality of 4-BPHA Toxicity

Understanding the toxicity of 4-BPHA requires moving beyond static hazard statements to the dynamic biochemical pathways it disrupts. The toxicity is not merely a structural feature but a result of a continuous, self-propagating redox cycle.

Erythrocyte Toxicity & Methemoglobinemia

When halogenated anilines enter the body, they undergo hepatic N-oxidation via Cytochrome P450 enzymes to form phenylhydroxylamines[1]. Once 4-BPHA enters the red blood cell (RBC), it reacts directly with oxyhemoglobin (Fe²⁺). This reaction co-oxidizes the hemoglobin into methemoglobin (Fe³⁺)—which cannot bind oxygen—and converts 4-BPHA into 4-bromonitrosobenzene[2][5].

The Causality of Potency: The extreme toxicity of 4-BPHA stems from a catalytic redox cycle. The resulting 4-bromonitrosobenzene is enzymatically reduced back to 4-BPHA by NADPH-dependent reductases inside the RBC[5]. This means a single molecule of 4-BPHA can oxidize multiple molecules of hemoglobin, generating massive amounts of Reactive Oxygen Species (ROS) as a byproduct, ultimately leading to hemolytic anemia[2][5].

Caption: Redox cycling of 4-BPHA driving methemoglobinemia and ROS generation.

Splenic Oxidative Stress

Beyond the bloodstream, phenylhydroxylamines exhibit selective splenotoxicity. The destruction of RBCs leads to iron accumulation in the spleen's red pulp. This free iron catalyzes lipid peroxidation, leading to the formation of malondialdehyde (MDA)-protein adducts, causing subendocardial necrosis and severe oxidative stress in splenic tissue[1][6].

Safety Data Sheet (SDS) Architecture

Because specific commercial SDS documents for 4-BPHA are often proprietary or grouped under generic aniline derivatives, researchers must construct a conservative safety framework based on the GHS classification of highly reactive halogenated phenylhydroxylamines[7].

Section 2: Hazard Identification (GHS Classification)

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or inhaled)[7].

-

Eye Damage/Irritation: Category 1 (Causes serious eye damage)[7].

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction)[7].

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[7].

-

Carcinogenicity: Category 2 (Suspected of causing cancer)[7].

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Causes damage to blood/spleen through prolonged exposure)[7].

Section 4: First Aid Measures

-

Inhalation: Move to fresh air. If cyanosis (blue lips/skin) is present, administer 100% oxygen. Causality: Cyanosis indicates high methemoglobin levels; maximizing dissolved oxygen in plasma is critical since hemoglobin transport is impaired.

-

Skin Contact: Wash immediately with polyethylene glycol and water. Causality: 4-BPHA is highly lipophilic and rapidly absorbs through the dermis; standard water washing is insufficient to halt systemic absorption.

Experimental Workflows: Self-Validating Protocols

To study the hematotoxic effects of 4-BPHA, researchers must utilize assays that isolate the chemical's direct effects from systemic confounding variables. The following protocol outlines an In Vitro Methemoglobin Induction Assay.

Protocol 1: In Vitro Methemoglobin Induction Assay

Objective: Quantify the time- and dose-dependent methemoglobinemic capacity of 4-BPHA[2].

Step-by-Step Methodology:

-

Erythrocyte Isolation: Draw whole blood (rat or human) into heparinized tubes. Centrifuge at 2000 × g for 10 minutes. Remove the plasma and buffy coat.

-

Causality Check: Wash the RBCs three times with isotonic Phosphate-Buffered Saline (PBS). This is a critical self-validating step: removing plasma eliminates extracellular antioxidants (like albumin and plasma glutathione) that would prematurely scavenge 4-BPHA, ensuring the assay measures direct RBC toxicity.

-

-

Stock Preparation: Dissolve 4-BPHA in DMSO to create a 10 mM stock immediately before use.

-

Causality Check: 4-BPHA auto-oxidizes rapidly in aqueous solutions. Preparing it in anhydrous DMSO prevents premature degradation into 4-bromonitrosobenzene.

-

-

Dosing & Incubation: Resuspend washed RBCs in PBS to a 30% hematocrit. Spike aliquots with 4-BPHA to achieve final concentrations of 30, 100, and 300 µM[2]. Incubate at 37°C in a shaking water bath.

-

Lysis & Spectrophotometry: At time intervals (30, 60, 120, 240 mins), remove 50 µL aliquots and lyse the cells in 1 mL of 1% Triton X-100 solution. Measure absorbance at 630 nm.

-

Causality Check: The 630 nm wavelength specifically corresponds to the absorption peak of the oxidized ferric (Fe³⁺) heme state, allowing precise differentiation from oxyhemoglobin.

-

-

Data Validation: Add a drop of 10% potassium cyanide (KCN) to the cuvette and remeasure. KCN converts methemoglobin to cyanmethemoglobin, abolishing the 630 nm peak. The difference in absorbance validates the exact percentage of methemoglobin formed.

Caption: Step-by-step in vitro methemoglobin induction assay workflow.

References

-

N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 Chemsrc[Link]

-

Benzenamine,4-bromo-N-hydroxy- (CAS No. 10468-46-9) Suppliers Chemical Register[Link]

-

Phenylhydroxylamine: Role in Aniline-Associated Splenic Oxidative Stress and Induction of Subendocardial Necrosis Toxicological Sciences (Oxford Academic)[Link]

-

Aniline derivative-induced methemoglobin in rats National Institutes of Health (PubMed)[Link]

-

Toxicological Profile for Nitrobenzene (Mechanisms of Methemoglobinemia) Agency for Toxic Substances and Disease Registry (ATSDR / CDC)[Link]

-

Phenylhydroxylamine: role in aniline-associated splenic oxidative stress and induction of subendocardial necrosis Researcher.Life[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9 | Chemsrc [chemsrc.com]

- 4. Benzenamine,4-bromo-N-hydroxy- (CAS No. 10468-46-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to 4-Bromophenylhydroxylamine: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromophenylhydroxylamine, a molecule of interest in synthetic chemistry and drug development. Due to its isomeric nature, this document will distinctly address both N-(4-bromophenyl)hydroxylamine and O-(4-bromophenyl)hydroxylamine, focusing on their melting points, physical descriptions, and detailed experimental protocols for their synthesis and characterization.

Introduction to Arylhydroxylamines

Arylhydroxylamines are a class of organic compounds that serve as important intermediates in a variety of chemical transformations. Their utility spans from the synthesis of complex heterocyclic systems to their involvement in metabolic pathways of aromatic amines. The presence of a bromine atom on the phenyl ring, as in 4-bromophenylhydroxylamine, introduces a functional handle for further chemical modifications, such as cross-coupling reactions, making these compounds valuable building blocks in medicinal chemistry and materials science.

Isomeric Forms of 4-Bromophenylhydroxylamine

It is crucial to distinguish between the two structural isomers of 4-bromophenylhydroxylamine, as their chemical reactivity and physical properties differ.

-

N-(4-bromophenyl)hydroxylamine: In this isomer, the hydroxyl group is bonded to the nitrogen atom, which is in turn attached to the 4-bromophenyl ring.

-

O-(4-bromophenyl)hydroxylamine: Here, the oxygen atom is bonded to the 4-bromophenyl ring, and the amino group is attached to the oxygen.

This guide will treat each isomer separately to ensure clarity and technical accuracy.

N-(4-Bromophenyl)hydroxylamine

Physical and Chemical Properties

A comprehensive search of available literature indicates that the experimental determination of the melting point for N-(4-bromophenyl)hydroxylamine is not widely reported, with some databases listing it as "N/A"[1]. However, related compounds, such as 4-chloro-N-phenylhydroxylamine, are described as white solids, suggesting that N-(4-bromophenyl)hydroxylamine is also likely a solid at room temperature.

Table 1: Physicochemical Properties of N-(4-bromophenyl)hydroxylamine

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | ChemSrc |

| Molecular Weight | 188.02 g/mol | ChemSrc |

| Physical Description | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | [1] |

| Boiling Point | 272.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.772 g/cm³ (Predicted) | [1] |

| CAS Number | 10468-46-9 | [1] |

Experimental Protocol: Synthesis of N-(4-bromophenyl)hydroxylamine

The synthesis of N-arylhydroxylamines is most commonly achieved through the controlled reduction of the corresponding nitroarene. The following protocol is a representative method adapted from established procedures for the synthesis of related N-arylhydroxylamines.

Reaction Scheme:

Sources

Halogenated Phenylhydroxylamines: Discovery, Mechanistic Synthesis, and Pharmacological Utility

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

Halogenated phenylhydroxylamines (HPHAs) represent a critical class of reactive intermediates bridging fundamental organic synthesis and advanced pharmaceutical development. Characterized by the substitution of a hydroxylamine moiety (-NHOH) and one or more halogen atoms on a benzene ring, these compounds are highly valued as precursors for hydroxamic acids and N-hydroxyureas. However, their inherent reactivity also makes them potent biological oxidants. This whitepaper provides a comprehensive technical analysis of the history, mechanistic synthesis, biological toxicology, and pharmacological utility of HPHAs.

Historical Context and Discovery

The foundational chemistry of phenylhydroxylamines was serendipitously established in 1894 by A. Wohl and E. Bamberger, who independently discovered N-phenylhydroxylamine during the zinc dust reduction of nitrobenzene[1]. This breakthrough paved the way for the synthesis of substituted derivatives, including halogenated phenylhydroxylamines (e.g., 4-chlorophenylhydroxylamine and 4-fluorophenylhydroxylamine).

Early researchers quickly realized that introducing a halogen atom to the phenyl ring significantly altered the electronic landscape of the molecule. The inductive effect of the halogens impacted both the stability of the hydroxylamine and its subsequent reactivity in condensation and rearrangement reactions (such as the Bamberger rearrangement to form halogenated p-aminophenols).

Mechanistic Chemistry: The Haber-Lukashevich Pathway

The synthesis of HPHAs from their corresponding halogenated nitrobenzenes is governed by the Haber-Lukashevich mechanism[2]. This pathway delineates the stepwise addition of electrons and protons to the nitro group. The primary synthetic challenge is arresting the reduction precisely at the hydroxylamine stage before it proceeds to the fully reduced aniline derivative.

Caption: Haber-Lukashevich stepwise reduction of halogenated nitroaromatics to phenylhydroxylamines.

When utilizing catalytic hydrogenation (e.g., using Pt, Pd, or Mo2N catalysts), the presence of the halogen introduces a secondary risk: hydrodehalogenation (cleavage of the carbon-halogen bond)[2]. Therefore, chemoselective reduction requires carefully tuned heterogeneous catalysts or precisely buffered chemical reducing agents.

Experimental Protocol: Synthesis of 4-Chlorophenylhydroxylamine

To achieve high chemoselectivity and prevent over-reduction, the buffered dissolving-metal reduction remains the gold standard for laboratory-scale HPHA synthesis[3].

Objective: Selective partial reduction of 1-chloro-4-nitrobenzene without triggering dehalogenation or over-reduction to 4-chloroaniline.

Causality & Logic (E-E-A-T): This protocol utilizes Zinc dust buffered by ammonium chloride (NH₄Cl). Unlike the classic Béchamp reduction (which uses strong acids like HCl to drive the reaction completely to the amine), NH₄Cl provides a weakly acidic aqueous environment (pH ~6-7). This specific proton activity provides just enough equivalents to reach the hydroxylamine stage but lacks the thermodynamic driving force to break the N-O bond. Temperature control (14–16 °C) is critical; higher temperatures provide the activation energy required for the condensation of the newly formed hydroxylamine with unreacted nitroso intermediates, forming unwanted dichloroazoxybenzene byproducts.

Step-by-Step Methodology:

-

Preparation of the Dispersion: In a 500 mL flask equipped with a mechanical stirrer and an internal thermometer, suspend 0.25 moles of high-purity Zinc dust in 100 mL of a 50% aqueous ethanol solution. Rationale: Ethanol ensures the solubilization of the highly lipophilic 1-chloro-4-nitrobenzene, while water dissolves the NH₄Cl buffer[3].

-

Substrate Addition: Add 0.10 moles of 1-chloro-4-nitrobenzene to the stirring suspension.

-

Initiation via Buffer Addition: Dropwise, add a saturated aqueous solution of NH₄Cl (approx. 0.12 moles). Critical Control: The reaction is highly exothermic. Submerge the flask in an ice-salt bath to strictly maintain the internal temperature between 14 °C and 16 °C[3].

-

Maturation: Post-addition, continue vigorous stirring for 15-20 minutes. The reaction mixture will transition in color as the nitroso intermediate is transiently formed and consumed.

-

Filtration: Rapidly filter the mixture under a vacuum to remove the precipitated zinc oxide (ZnO) and unreacted zinc. Rationale: Immediate filtration prevents further unwanted surface-mediated reduction of the product.

-

Crystallization: Transfer the filtrate to a clean flask and chill in an ice-salt bath (0 °C). The 4-chlorophenylhydroxylamine will precipitate as fine, pale-yellow crystals. Collect via vacuum filtration, wash with ice-cold water, and dry under a high vacuum to prevent ambient auto-oxidation[3].

Biological Activity & Toxicology: Methemoglobinemia

In biological systems, HPHAs are notorious for their hemotoxicity. They are the primary reactive metabolites responsible for the toxicity of halogenated aniline exposure (often found in agricultural pesticides, industrial dyes, and certain arylamine drugs)[4].

HPHAs enter red blood cells and react with oxyhemoglobin. This interaction initiates a vicious redox cycle. The HPHA oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin (MetHb), which is incapable of binding oxygen. Concurrently, the HPHA is oxidized to a nitroso/radical intermediate, which can then be reduced back to the hydroxylamine by cellular reductants, generating Reactive Oxygen Species (ROS) in the process[4].

Caption: Redox cycling of halogenated phenylhydroxylamines driving methemoglobinemia and ROS generation.

The severity of MetHb induction is heavily dependent on the electronegativity of the halogen substituent. Highly electronegative halogens alter the stability of the "hydroxylamine-centered" radical, prolonging its half-life and exacerbating erythrocyte damage[4].

Table 1: Effect of Halogen Substituent on Methemoglobin Induction in Erythrocytes

| Halogen Substituent | Electronegativity (Pauling) | MetHb Induction Potential | Peak MetHb Duration |

| Fluoro (p-F) | 3.98 | High | Sustained up to 240 min |

| Chloro (p-Cl) | 3.16 | Very High (Peaks up to 75%) | Sustained up to 240 min |

| Bromo (p-Br) | 2.96 | Moderate to High | Sustained up to 240 min |

| Iodo (p-I) | 2.66 | Moderate | Sustained up to 240 min |

Data synthesized from comparative in vivo toxicological studies on para-substituted aniline analogs[4].

Applications in Drug Development

Despite their toxicity profile as free molecules, HPHAs are indispensable building blocks in modern drug discovery. When the reactive -NHOH group is acylated or otherwise protected, the resulting compounds exhibit profound pharmacological benefits without the associated hemotoxicity.

-

Histone Deacetylase (HDAC) Inhibitors: HPHAs are direct precursors to N-aryl hydroxamic acids. The hydroxamic acid moiety is a privileged pharmacophore in oncology because it acts as a potent bidentate chelator of the catalytic zinc (Zn²⁺) ion in the active site of HDAC enzymes[5]. Halogenation of the phenyl ring often enhances the lipophilicity and target residence time of these inhibitors.

-

Lipoxygenase Inhibitors: N-hydroxyurea derivatives synthesized from HPHAs (analogous to the asthma drug Zileuton) are potent inhibitors of 5-lipoxygenase (5-LOX)[6]. By chelating the non-heme iron in the 5-LOX active site, these compounds halt the synthesis of leukotrienes, thereby exerting powerful anti-inflammatory and anti-ferroptotic effects in the central nervous system and respiratory tract[6].

Conclusion

Halogenated phenylhydroxylamines are a testament to the dual-edged nature of reactive chemical intermediates. While their discovery in the late 19th century unlocked new synthetic pathways, modern science has elucidated both their destructive potential in hematology and their constructive potential in targeted drug design. Mastery of their synthesis—specifically through buffered, temperature-controlled reductions—remains a critical skill for application scientists and drug developers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review) [academia.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxamic acids (therapeutics and mechanism): chemistry, acyl nitroso, nitroxyl, reactive oxygen species, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Natural flavonoids from herbs and nutraceuticals as ferroptosis inhibitors in central nervous system diseases: current preclinical evidence and future perspectives [frontiersin.org]

Methodological & Application

Application and Protocol for the Selective Synthesis of 4-Bromophenylhydroxylamine

Abstract

This comprehensive guide details a robust and selective protocol for the synthesis of 4-bromophenylhydroxylamine from 4-bromonitrobenzene. The featured methodology is a controlled reduction using zinc dust in the presence of a neutral promoter, ammonium chloride. This application note provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed step-by-step experimental protocol, and essential guidelines for purification, characterization, and safe handling of the product. The content is specifically curated for researchers and professionals in the fields of organic synthesis and drug development, offering field-proven insights to ensure reproducible and high-yield outcomes.

Introduction: The Synthetic Utility of N-Arylhydroxylamines

N-Arylhydroxylamines, such as 4-bromophenylhydroxylamine, are pivotal intermediates in organic synthesis. Their unique oxidation state makes them versatile precursors for a variety of valuable transformations. These compounds are instrumental in the synthesis of heterocycles, serve as building blocks for pharmacologically active molecules, and are employed as reagents in various chemical reactions. The selective reduction of the corresponding nitroarenes is a common and effective strategy for their preparation. However, this transformation requires careful control to prevent over-reduction to the corresponding aniline, which is a thermodynamically more stable product.

This guide focuses on a well-established and reliable method for the synthesis of 4-bromophenylhydroxylamine, leveraging the reducing power of zinc metal in a controlled pH environment.

Reaction Mechanism and Rationale for Method Selection

The reduction of a nitro group to a hydroxylamine is a multi-step process involving the transfer of four electrons and four protons. The generally accepted mechanism for the reduction of nitroarenes with zinc metal proceeds through the following key intermediates:

-

Nitrosoarene: The initial two-electron reduction of the nitro group yields a nitrosoarene intermediate.

-

Hydroxylamine: A subsequent two-electron reduction of the nitrosoarene leads to the desired N-arylhydroxylamine.

The choice of zinc as the reducing agent is predicated on its optimal reduction potential for this transformation. In a neutral or mildly acidic medium, the reaction can be effectively halted at the hydroxylamine stage. The use of ammonium chloride is crucial; it acts as a mild proton source and an electrolyte, facilitating the reaction while preventing the strongly acidic conditions that would promote further reduction to 4-bromoaniline.[1] This controlled pH environment is the cornerstone of the selectivity of this protocol.

A potential side reaction is the complete reduction to the corresponding aniline, which would require an additional two electrons and two protons. Another consideration, particularly with halogenated nitroarenes, is the possibility of dehalogenation under certain reductive conditions. The presented protocol is optimized to minimize these undesired pathways.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of phenylhydroxylamine and has been optimized for the 4-bromo substituted analog.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromonitrobenzene | Reagent | Sigma-Aldrich | --- |

| Zinc Dust (<10 µm) | Reagent | Fisher Scientific | Fine powder is crucial for reactivity. |

| Ammonium Chloride | ACS Grade | VWR | --- |

| Deionized Water | --- | --- | --- |

| Diethyl Ether | Anhydrous | --- | For extraction. |

| Sodium Chloride | ACS Grade | --- | For salting out. |

| Anhydrous Magnesium Sulfate | --- | --- | For drying. |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Heating mantle with a temperature controller

-

Büchner funnel and filter flask

-

Ice bath

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 4-bromonitrobenzene (20.2 g, 0.1 mol) and deionized water (200 mL).

-

Initiation of Reaction: To the stirred suspension, add ammonium chloride (10.7 g, 0.2 mol).

-

Controlled Addition of Zinc: Begin portion-wise addition of zinc dust (19.6 g, 0.3 g-atom) to the vigorously stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 60-65 °C. An ice bath can be used to moderate the exothermic reaction if necessary. The total addition time should be approximately 30-45 minutes.

-

Reaction Completion: After the final portion of zinc has been added, continue to stir the mixture vigorously for an additional 30 minutes. The completion of the reaction is indicated by a cessation of the exotherm.

-

Work-up: While the reaction mixture is still warm, filter it through a Büchner funnel to remove the zinc oxide and any unreacted zinc. Wash the filter cake with warm deionized water (2 x 25 mL).

-

Isolation of Crude Product: Transfer the filtrate to a beaker and saturate it with sodium chloride (approximately 60-70 g) to decrease the solubility of the product in water. Cool the solution in an ice bath for 1-2 hours to induce crystallization.

-

Collection of Crude Product: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold water, and air-dry on the filter.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-bromophenylhydroxylamine.

Purification and Characterization

The crude 4-bromophenylhydroxylamine can be purified by recrystallization.

Purification Protocol

-

Dissolve the crude product in a minimal amount of hot diethyl ether.

-

Add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized 4-bromophenylhydroxylamine should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Safety and Handling

5.1. Personal Protective Equipment (PPE)

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

-

All manipulations should be performed in a well-ventilated fume hood.[2][3]

5.2. Chemical Hazards

-

4-Bromonitrobenzene (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.

-

Zinc Dust: Flammable solid.

-

4-Bromophenylhydroxylamine (Product): N-Arylhydroxylamines are a class of compounds that can be unstable and may decompose upon storage, especially when exposed to air and light.[4] It is recommended to use the product promptly after synthesis or store it under an inert atmosphere at low temperatures.

5.3. Waste Disposal

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- Doherty, S., Knight, J. G., Backhouse, T. et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs.

- Product Class 33: N-Arylhydroxylamines. Thieme.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromobenzylamine hydrochloride.

- Organic Syntheses Procedure. β-PHENYLHYDROXYLAMINE.

- Vedantu. (2023). Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE.

- Wikipedia. (2023). Reduction of nitro compounds.

- Johnson, M., et al. (2006). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene. DTIC.

- Sciencemadness.org. (2019). Reduction of nitrobenzene by zinc and ammonium chloride.

- Synquest Labs. (2021).

- Chemsrc. (2025). N-(4-bromophenyl)hydroxylamine.

- Tocris Bioscience. Stability and Storage.

Sources

Rhodium-catalyzed transfer hydrogenation to N-(4-bromophenyl)hydroxylamine

An Application Guide to the Selective Rhodium-Catalyzed Transfer Hydrogenation of 4-Bromonitrobenzene to N-(4-bromophenyl)hydroxylamine

Abstract